2-methylhepta-1,6-diene
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Overview
Description
2-methylhepta-1,6-diene is an organic compound with the molecular formula C8H14. It is a hydrocarbon that features two double bonds and a methyl group attached to a heptadiene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylhepta-1,6-diene can be synthesized through several methods. One common approach involves the reaction of isobutylene with an aliphatic or cycloaliphatic 1,5-diene containing at least six carbon atoms in the presence of a catalyst system containing activated rhenium oxide deposited on alumina and a tetra(lower alkyl)metal compound . The reaction conditions typically include elevated temperatures and controlled atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound often involves similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methylhepta-1,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can produce saturated hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
Scientific Research Applications
2-methylhepta-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-methylhepta-1,6-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or other oxygenated products. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,6-heptadiene
- 1,6-Heptadiene
- 6-Methyl-1,5-heptadiene
- 2,5-Heptadiene
Uniqueness
2-methylhepta-1,6-diene is unique due to its specific arrangement of double bonds and the presence of a methyl group. This structure imparts distinct chemical reactivity and physical properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-methylhepta-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4H,1-2,5-7H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNYHQZMMREQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015947 |
Source
|
Record name | 2-methylhepta-1,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13643-06-6 |
Source
|
Record name | 2-methylhepta-1,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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